![molecular formula C13H14N4S B382100 5-Ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene CAS No. 302939-17-9](/img/structure/B382100.png)
5-Ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions to form the final tetracyclic structure. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, modifying its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Ethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 5-Ethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial for its activity in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracyclic structures with varying substituents, such as:
- 5-Methyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene
- 5-Propyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene
Uniqueness
What sets 5-Ethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene apart is its specific ethyl substituent, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
302939-17-9 |
|---|---|
Molecular Formula |
C13H14N4S |
Molecular Weight |
258.34g/mol |
IUPAC Name |
5-ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C13H14N4S/c1-2-10-15-16-12-11-8-5-3-4-6-9(8)18-13(11)14-7-17(10)12/h7H,2-6H2,1H3 |
InChI Key |
NMFZFONTYZDIBS-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1C=NC3=C2C4=C(S3)CCCC4 |
Canonical SMILES |
CCC1=NN=C2N1C=NC3=C2C4=C(S3)CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]tryptophanate](/img/structure/B382017.png)
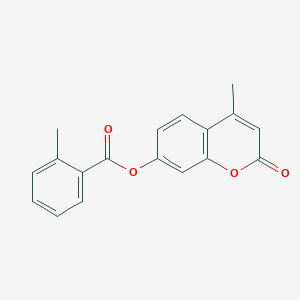

![2,3,5,6-Tetrachloro-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanylpyridine](/img/structure/B382022.png)
![2-{3-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B382023.png)
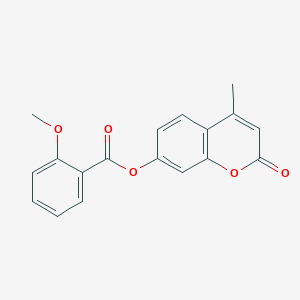
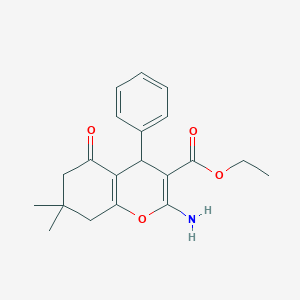
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B382028.png)
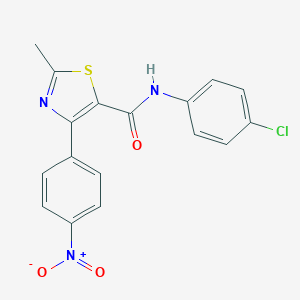
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B382031.png)
![Ethyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B382033.png)
![7-methoxy-4-[2-(octadecyloxy)phenyl]-2(1H)-quinolinone](/img/structure/B382034.png)
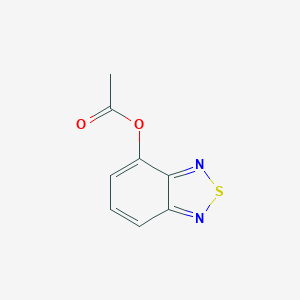
![4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382038.png)
